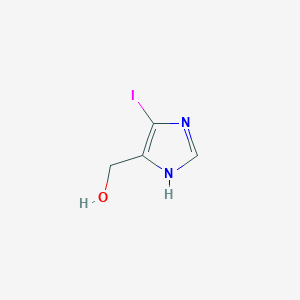
(5-Iodo-1H-imidazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Iodo-1H-imidazol-4-yl)methanol: is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of an iodine atom at the 5th position and a hydroxymethyl group at the 4th position of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Iodo-1H-imidazol-4-yl)methanol typically involves the iodination of an imidazole precursor followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 4(5)-hydroxymethylimidazole with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include mild temperatures and solvents such as acetonitrile or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Iodo-1H-imidazol-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form imidazole derivatives with different functional groups.
Substitution: The iodine atom at the 5th position can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Major Products:
- Oxidation products include imidazole-4-carboxylic acid.
- Reduction products include imidazole derivatives with hydroxyl or alkyl groups.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: (5-Iodo-1H-imidazol-4-yl)methanol is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a probe to investigate the binding sites of enzymes and receptors.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being explored for its antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Iodo-1H-imidazol-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and hydroxymethyl group play crucial roles in binding to these targets, influencing their activity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
(4-Iodo-1H-imidazol-5-yl)methanol: Similar structure but with the iodine atom at the 4th position.
(5-Bromo-1H-imidazol-4-yl)methanol: Bromine atom instead of iodine at the 5th position.
(5-Methyl-1H-imidazol-4-yl)methanol: Methyl group instead of iodine at the 5th position.
Uniqueness: (5-Iodo-1H-imidazol-4-yl)methanol is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties. The iodine atom enhances the compound’s ability to participate in halogen bonding and increases its overall reactivity compared to its bromine or methyl counterparts.
Properties
Molecular Formula |
C4H5IN2O |
|---|---|
Molecular Weight |
224.00 g/mol |
IUPAC Name |
(4-iodo-1H-imidazol-5-yl)methanol |
InChI |
InChI=1S/C4H5IN2O/c5-4-3(1-8)6-2-7-4/h2,8H,1H2,(H,6,7) |
InChI Key |
DJDSTFZJHKLRNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)CO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















